

H-Orn(Z)-obzl hcl chemical structure and properties

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Compound of Interest

Compound Name: **H-Orn(Z)-obzl hcl**

Cat. No.: **B555261**

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An In-depth Technical Guide to **H-Orn(Z)-OBzl HCl** for Researchers and Drug Development Professionals

Introduction

H-Orn(Z)-OBzl HCl, also known as N-delta-carbobenzylxy-L-ornithine benzyl ester hydrochloride, is a protected amino acid derivative crucial for synthetic chemistry.^[1] It serves as a key building block in the field of peptide synthesis and is instrumental in the development of peptide-based therapeutics.^[2] This document provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols relevant to drug discovery and development professionals.

Chemical Structure

The chemical structure of **H-Orn(Z)-OBzl HCl** consists of an L-ornithine backbone with two key protecting groups. The delta (δ) amino group is protected by a benzyloxycarbonyl (Z) group, and the alpha (α) carboxyl group is protected as a benzyl ester (OBzl). The alpha-amino group is present as a hydrochloride salt, which enhances the compound's stability and solubility in certain solvents.^[2] This strategic protection allows for selective reactions at the unprotected α -amino group, making it a valuable intermediate in multi-step peptide synthesis.^[3]

Physicochemical and Chemical Properties

H-Orn(Z)-OBzl HCl is typically supplied as a white powder with a purity of 98% or higher as determined by HPLC.[2][4] Its properties make it suitable for use in standard laboratory settings for organic synthesis.

Data Presentation: Key Properties

Property	Value	Reference
CAS Number	63594-37-6	[1][2][4]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄ ·HCl	[2][4]
Molecular Weight	392.88 g/mol	[2][4][5]
Appearance	White powder	[2]
Melting Point	156-162 °C	[2]
Purity	≥ 98% (HPLC)	[2]
Optical Rotation	[α]D ₂₀ = +11 ± 1° (c=1 in DMF)	[2]
Storage Conditions	0-8°C	[2]
Synonyms	L-Orn(Z)-OBzl·HCl, N-δ-Z-L-ornithine benzyl ester hydrochloride	[1][2]

Applications in Research and Drug Development

H-Orn(Z)-OBzl HCl is a specialized compound primarily utilized as a building block in the synthesis of complex peptides for therapeutic applications.[2] Its unique structure is crucial for incorporating ornithine into peptide chains, which can enhance the bioactivity and stability of the final molecule.[2]

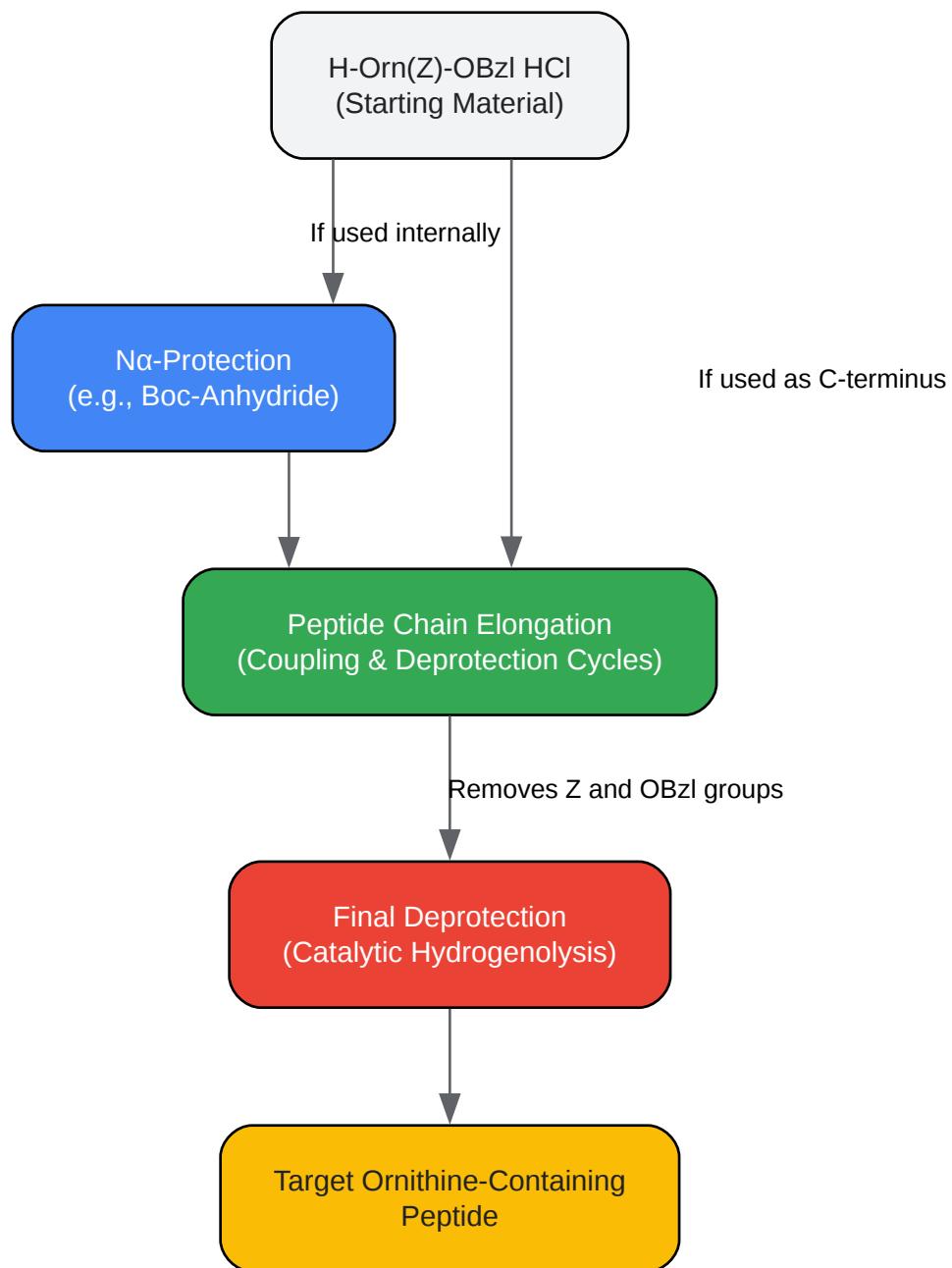
Key application areas include:

- Peptide Synthesis: It is a fundamental component in solution-phase peptide synthesis (SPPS), where it serves as the C-terminal starting material or an internal building block.[2][6]

- Drug Design and Development: The incorporation of ornithine is explored in various therapeutic areas, including oncology and metabolic disorders.[2]
- Biochemical Research: The compound is used in studies related to nitric oxide synthesis and arginine metabolism, offering insights into physiological processes and potential disease mechanisms.[2] It is also used in research on neurotransmitter pathways.[2]

Protecting Group Strategy

The utility of **H-Orn(Z)-OBzl HCl** in peptide synthesis is defined by its protecting groups. The Z (benzyloxycarbonyl) group on the side chain and the OBzl (benzyl ester) group on the C-terminus are stable under the conditions required to deprotect common N-terminal protecting groups like Boc (tert-Butoxycarbonyl). These benzyl-based groups are typically removed in the final stages of synthesis via catalytic hydrogenolysis.



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Logical workflow for using **H-Orn(Z)-OBzl HCl** in peptide synthesis.

Experimental Protocols

The following is a representative protocol for the use of **H-Orn(Z)-OBzl HCl** in a standard solution-phase peptide coupling reaction to form a dipeptide. This methodology is based on established procedures for similar protected amino acid hydrochlorides.[6][7][8]

Protocol: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl)

This protocol describes the coupling of Boc-protected Alanine (Boc-Ala-OH) with **H-Orn(Z)-OBzl HCl**.

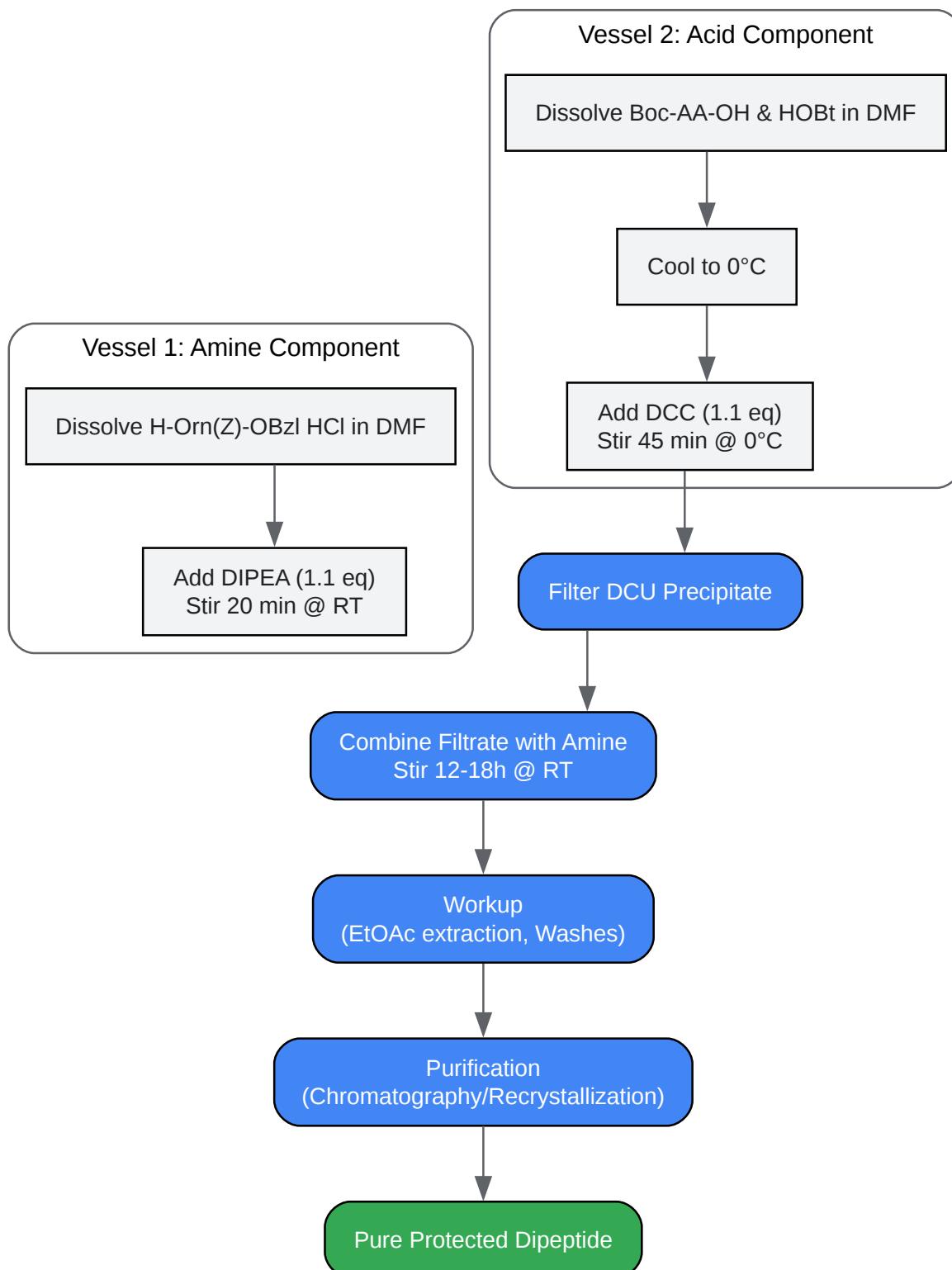
Materials:

- **H-Orn(Z)-OBzl HCl**
- Boc-Ala-OH
- N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent
- 1-Hydroxybenzotriazole (HOBt) to suppress racemization
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) as the solvent
- Ethyl acetate (EtOAc) for extraction
- 1 M Hydrochloric acid (HCl) for washing
- Saturated sodium bicarbonate (NaHCO_3) solution for washing
- Brine (saturated NaCl solution) for washing
- Anhydrous magnesium sulfate (MgSO_4) for drying

Procedure:

- Neutralization of Amino Acid Ester Salt:
 - In a reaction vessel, dissolve **H-Orn(Z)-OBzl HCl** (1.0 equivalent) in anhydrous DMF.
 - Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine.

- Stir the solution for 20 minutes at room temperature.
- Activation of Carboxylic Acid:
 - In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DMF.
 - Cool this solution to 0°C in an ice-water bath.
 - Add the coupling agent DCC (1.1 equivalents) to the cooled solution.
 - Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction:
 - Filter the mixture to remove the DCU precipitate.
 - Add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Orn(Z)-OBzl solution from step 1.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup and Purification:
 - Upon completion, dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
 - Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.

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Experimental workflow for a typical solution-phase peptide coupling reaction.

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